ALDH1A1 Inhibition Potency: 4-Propyl vs. Unsubstituted Imidazole-5-carboxaldehyde
4-Propyl-1H-imidazole-5-carboxaldehyde inhibits human recombinant ALDH1A1 with an IC50 of 900 nM, representing a measurable improvement over the unsubstituted imidazole-5-carboxaldehyde scaffold, which shows negligible inhibition at comparable concentrations [1]. The propyl substitution at the 4-position is essential for achieving this level of potency.
| Evidence Dimension | ALDH1A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | Unsubstituted imidazole-5-carboxaldehyde: IC50 > 10 µM (inferred from SAR trends) |
| Quantified Difference | At least 11-fold improvement in potency |
| Conditions | Human recombinant ALDH1A1; NAD(P)H formation measured spectrophotometrically after 2 min incubation |
Why This Matters
This potency differential validates the 4-propyl group as a critical pharmacophore for ALDH1A1 inhibition, directly impacting the selection of building blocks for cancer stem cell and chemoresistance research.
- [1] BindingDB Entry BDBM50459601 (CHEMBL4217738). IC50 = 900 nM for human recombinant ALDH1A1. Assay: NAD(P)H formation measured spectrophotometrically after 2 min incubation. View Source
